molecular formula C4H10O B166771 tert-Butanol-d10 CAS No. 53001-22-2

tert-Butanol-d10

Cat. No.: B166771
CAS No.: 53001-22-2
M. Wt: 84.18 g/mol
InChI Key: DKGAVHZHDRPRBM-SGLLWXCUSA-N
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Description

tert-Butanol-d10, also known as 2-propan-1-ol-d3, is an isotopically labeled compound widely used in scientific research. It is a colorless liquid with a sweet aroma, miscible with water and most organic solvents. This compound is particularly significant in studies involving molecular interactions and thermodynamic parameters.

Preparation Methods

tert-Butanol-d10 is synthesized by the reduction of per-deuterioacetone . The reaction involves the use of deuterium gas and a suitable catalyst under controlled conditions. Industrial production methods typically involve the use of high-purity deuterium and advanced catalytic processes to ensure the isotopic purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated acetone using oxidizing agents like chromium trioxide.

    Reduction: It can be reduced to form deuterated isopropanol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include deuterium gas, chromium trioxide, and lithium aluminum hydride. The major products formed from these reactions are deuterated acetone and deuterated isopropanol .

Scientific Research Applications

tert-Butanol-d10 has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of isotopomers of isopropylformate and other deuterated compounds.

    Biology: It is used in studies involving molecular interactions and hydrogen bonding.

    Medicine: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.

    Industry: It is used as a solvent and reagent in various industrial processes

Comparison with Similar Compounds

tert-Butanol-d10 is unique due to its high isotopic purity and the presence of deuterium atoms. Similar compounds include:

    Isopropanol-1,1,1,3,3,3-d6: Another deuterated form of isopropanol with similar applications.

    tert-Butanol: A deuterated alcohol used in similar studies but with different structural properties.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties and applications.

These compounds are used in various research applications, but this compound stands out due to its specific isotopic labeling and the insights it provides into molecular interactions.

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-deuteriooxy-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-SGLLWXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967483
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53001-22-2
Record name tert-Butanol-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53001-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H10)-2-Methylpropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053001222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(~2~H_3_)Methyl(~2~H_6_)propan-2-(~2~H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2H10)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To benzonitrile was added 5 mmol of isobutane, 0.5 mmol of N-hydroxyphthalimide (NHPI) and 0.0125 mmol of cobalt acetate Co(OAc)2, and the resultant mixture was stirred under an air atmosphere at a pressure of 10 atm and at a temperature of 100° C. for 8 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, t-butanol (yield 81%) and acetone (yield 14%) were formed.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cobalt acetate Co(OAc)2
Quantity
0.0125 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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